molecular formula C11H12N2O2 B11895654 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11895654
M. Wt: 204.22 g/mol
InChI Key: VJPIFJLLMVPXQE-UHFFFAOYSA-N
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Description

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of a methyl ester group at the 6th position of the benzimidazole ring, along with two methyl groups at the 1st and 2nd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with methyl propiolate under acidic conditions, followed by cyclization to form the benzimidazole ring . Another method involves the use of amido-nitriles and nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazoles .

Scientific Research Applications

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused benzene and imidazole ring structure with methyl substituents at the 1 and 2 positions and a carboxylate group at the 6 position. Its molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2 with a molecular weight of approximately 186.20 g/mol. The unique arrangement of substituents may confer distinct biological activities compared to other benzimidazole derivatives.

Pharmacological Activities

Benzimidazole derivatives, including this compound, have been studied for various pharmacological effects:

  • Antimicrobial Activity : Several studies indicate that benzimidazole derivatives exhibit antimicrobial properties against bacteria and fungi. The specific activity of this compound remains to be fully elucidated but may follow similar trends.
  • Anticancer Potential : Research has shown that some benzimidazole derivatives can act as anticancer agents by inhibiting specific cellular pathways. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Certain benzimidazole compounds have been identified as inhibitors of critical enzymes involved in disease processes. This includes inhibition of kinases associated with cancer progression.

Study 1: Anticancer Activity

A study focused on the synthesis of benzimidazole derivatives revealed that some compounds exhibited significant cytotoxicity against human cancer cell lines. This compound was included in a broader analysis of structure-activity relationships (SAR), where modifications to the benzimidazole core influenced biological activity significantly.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that certain benzimidazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs have been effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Related Compounds

Compound NameCAS NumberUnique Features
Methyl 1H-benzo[d]imidazole-4-carboxylate37619-25-3Lacks additional methyl groups; simpler structure
5-Bromo-1,2-dimethyl-1H-benzo[d]imidazole99513-17-4Contains a bromine substituent
Methyl 2-Amino-1H-benzoimidazole-4-carboxylate910122-42-8Contains an amino group; differing biological activity

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2,3-dimethylbenzimidazole-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-5-4-8(11(14)15-3)6-10(9)13(7)2/h4-6H,1-3H3

InChI Key

VJPIFJLLMVPXQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)C(=O)OC

Origin of Product

United States

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